molecular formula C20H23NO2 B6136220 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6136220
M. Wt: 309.4 g/mol
InChI Key: DXBHVDZTGVKBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as L-745,870, is a selective dopamine D4 receptor antagonist. The compound has been extensively studied for its potential applications in neurological and psychiatric disorders.

Mechanism of Action

2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline acts as a selective antagonist of dopamine D4 receptors. By blocking the activity of these receptors, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can modulate the release of dopamine in various regions of the brain. The precise mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the regulation of dopamine signaling pathways in the brain.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to modulate dopamine release in various regions of the brain, including the striatum and prefrontal cortex. 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive performance in animal models of ADHD and schizophrenia. Additionally, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. The compound has a high affinity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Additionally, the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized to produce high yields and purity, making it suitable for use in a wide range of research applications.
One limitation of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its selectivity for dopamine D4 receptors. While this selectivity makes it a useful tool for studying the role of these receptors in various conditions, it also limits its potential applications in other areas of research.

Future Directions

For research on 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include exploring its potential therapeutic applications and developing new compounds that target dopamine D4 receptors.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2,3-dihydroindene in the presence of a base. The resulting product is then subjected to a series of reactions, including a Pictet-Spengler reaction, to yield the final compound. The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized to produce high yields and purity, making it suitable for research applications.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in neurological and psychiatric disorders. The compound has been shown to have a high affinity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been used in preclinical studies to investigate its potential therapeutic effects in conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-22-19-11-16-7-8-21(13-17(16)12-20(19)23-2)18-9-14-5-3-4-6-15(14)10-18/h3-6,11-12,18H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHVDZTGVKBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5464607

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